molecular formula C11H16N2O8 B121494 Spaglumic acid CAS No. 3106-85-2

Spaglumic acid

Cat. No.: B121494
CAS No.: 3106-85-2
M. Wt: 304.25 g/mol
InChI Key: OPVPGKGADVGKTG-BQBZGAKWSA-N
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Description

Spaglumic acid is a β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter. It is primarily used in allergic eye conditions due to its ability to stabilize mast cells . This compound is also known for its neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Spaglumic acid has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Spaglumic acid primarily targets mast cells and metabotropic glutamate receptors (mGluRs) . Mast cells play a crucial role in allergic responses, releasing inflammatory mediators such as histamine . mGluRs are integral to excitatory signaling pathways in the brain .

Mode of Action

This compound functions as a mast cell stabilizer . It blocks the release of histamine and other mediators by inhibiting mast cell degranulation, a process that releases these mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation .

In addition, this compound acts as a modulator of glutamate receptors, particularly focusing on mGluRs . By selectively targeting and modulating these receptors, this compound helps regulate glutamate levels, mitigating excitotoxicity .

Biochemical Pathways

The action of this compound affects the excitatory signaling pathways in the brain by regulating glutamate levels . This regulation helps mitigate excitotoxicity, a condition characterized by excessive glutamate activity leading to neuronal damage .

Moreover, by stabilizing mast cells, this compound inhibits the release of inflammatory mediators such as histamine, affecting the inflammatory response pathway .

Pharmacokinetics

For neurodegenerative conditions, the oral route is generally preferred due to its systemic absorption and ability to cross the blood-brain barrier . For ophthalmic conditions like glaucoma, this compound is often administered as eye drops, allowing for direct delivery to the target site .

Result of Action

The dual action of this compound—regulation of glutamate-induced excitotoxicity and suppression of inflammation—makes it a compelling candidate for treating a range of neurological and ocular conditions . Its ability to stabilize mast cells makes it useful in allergic conditions such as allergic conjunctivitis .

Action Environment

The administration of this compound is designed to maximize its therapeutic benefits while ensuring ease of use and patient compliance . Adherence to prescribed dosages and schedules is crucial for achieving optimal therapeutic outcomes . Environmental factors that may influence the compound’s action, efficacy, and stability include the method of administration and the condition being treated .

Biochemical Analysis

Biochemical Properties

Spaglumic acid plays a significant role in biochemical reactions. It interacts with mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine . This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby reducing the release of inflammatory mediators . This action can mitigate allergic responses in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a mast cell stabilizer . It inhibits mast cell degranulation, a process that releases inflammatory mediators . This inhibition blocks the release of histamine and other mediators, thereby reducing allergic responses .

Temporal Effects in Laboratory Settings

It is known that this compound’s effects as a mast cell stabilizer play a crucial role in allergic conditions .

Dosage Effects in Animal Models

It is known that this compound is used in the treatment of allergic conditions, suggesting that its dosage would be adjusted based on the severity of the allergic response .

Metabolic Pathways

It is known that this compound interacts with mast cells, suggesting that it may be involved in the metabolic pathways related to inflammation and allergic responses .

Transport and Distribution

Given its role as a mast cell stabilizer, it is likely that it is transported to areas where mast cells are present .

Subcellular Localization

Given its role as a mast cell stabilizer, it is likely that it is localized to areas where mast cells are present .

Chemical Reactions Analysis

Spaglumic acid undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Spaglumic acid is similar to other compounds such as N-Acetylaspartylglutamic acid (NAAG) and isothis compound. it is unique due to its specific β-aspartyl isoform and its dual action as both a mast cell stabilizer and a modulator of glutamate receptors . Other similar compounds include:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVPGKGADVGKTG-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate)
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
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DSSTOX Substance ID

DTXSID3091535
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
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CAS No.

3106-85-2, 4910-46-7
Record name N-Acetylaspartylglutamic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isospaglumic acid [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name spaglumic acid
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Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
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Record name N-Acetyl-Asp-Glu
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Record name ISOSPAGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Spaglumic acid in treating allergic conjunctivitis?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research papers, studies suggest it acts as an antiallergic agent by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. [, ] This is supported by animal models demonstrating its efficacy in reducing Evans blue extravasation, a marker of vascular permeability and inflammation, in early-phase allergic conjunctivitis. []

Q2: How does this compound compare to other antihistamines in terms of efficacy in treating allergic conjunctivitis?

A2: A comparative double-blind trial found that this compound was less effective than Lodoxamide in inhibiting the conjunctival response to allergen exposure, with a shorter duration of action. [] Another study using an animal model observed that this compound and Emedastine were the most effective in reducing Evans blue extravasation compared to other antihistamines like Ketotifen, Olopatadine, and Azelastine. []

Q3: Has this compound been investigated for uses beyond allergic conjunctivitis?

A3: Yes, bioinformatics analyses suggest this compound as a potential therapeutic agent for other conditions. One study identified it as a candidate for preventing organ damage following brain death, possibly due to its potential to modulate transcription, inflammatory responses, and metabolic alterations in the liver. [] Another analysis highlighted this compound as a potential drug for treating chronic rhinosinusitis with nasal polyps and asthma comorbidity, possibly due to its effects on immune response regulation. []

Q4: What is the chemical structure of this compound?

A4: this compound comprises two naturally occurring amino acids, N-acetyl-L-aspartyl-L-glutamic acid (NAAGA). Researchers have synthesized alpha-, beta-, and cyclic forms of this compound. [, ]

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